BenchChemオンラインストアへようこそ!

(3R,4R)-3-Bromo-4-fluorooxolane

Chiral building block Absolute configuration Stereoisomer differentiation

(3R,4R)-3-Bromo-4-fluorooxolane (CAS 2416218-03-4) is a chiral, five-membered cyclic ether (oxolane/tetrahydrofuran) bearing a trans-configured bromine at C3 and fluorine at C4 with two defined stereocenters. With a molecular formula of C₄H₆BrFO, molecular weight of 168.99 g·mol⁻¹, and exact monoisotopic mass of 167.95861 Da, this compound belongs to the class of halogenated oxolane building blocks used in pharmaceutical intermediate synthesis and asymmetric catalysis applications.

Molecular Formula C4H6BrFO
Molecular Weight 168.993
CAS No. 2416218-03-4
Cat. No. B2411769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Bromo-4-fluorooxolane
CAS2416218-03-4
Molecular FormulaC4H6BrFO
Molecular Weight168.993
Structural Identifiers
SMILESC1C(C(CO1)Br)F
InChIInChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1
InChIKeyAWZMROPNYAMGRQ-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-3-Bromo-4-fluorooxolane CAS 2416218-03-4: Chiral trans-Bromofluoro Oxolane Building Block for Stereochemically Defined Synthesis


(3R,4R)-3-Bromo-4-fluorooxolane (CAS 2416218-03-4) is a chiral, five-membered cyclic ether (oxolane/tetrahydrofuran) bearing a trans-configured bromine at C3 and fluorine at C4 with two defined stereocenters . With a molecular formula of C₄H₆BrFO, molecular weight of 168.99 g·mol⁻¹, and exact monoisotopic mass of 167.95861 Da, this compound belongs to the class of halogenated oxolane building blocks used in pharmaceutical intermediate synthesis and asymmetric catalysis applications . Its computed XLogP3 of 1.1, zero hydrogen bond donors, and two hydrogen bond acceptors define a physicochemical profile compatible with fragment-based drug discovery and late-stage functionalization strategies .

Why Generic Substitution Fails for (3R,4R)-3-Bromo-4-fluorooxolane: Stereochemical and Electronic Determinants of Reactivity


Generic substitution of (3R,4R)-3-bromo-4-fluorooxolane with the racemate rac-(3R,4S)-3-bromo-4-fluorooxolane (CAS 2752732-77-5), the enantiomeric (3S,4R)-form (CAS 2416218-59-0), or the (3S,4S)-diastereomer (CAS 2920218-09-1) is precluded by the stereochemical dependence of downstream coupling outcomes in asymmetric synthesis [1]. Each of the four possible stereoisomers presents distinct spatial orientations of the bromine and fluorine substituents that dictate facial selectivity in nucleophilic displacement, cross-coupling, and cyclization reactions . Furthermore, the dual halogen substitution pattern creates a unique electronic environment — a lowered HOMO-LUMO gap of 6.43 eV versus 7.94 eV for unsubstituted tetrahydrofuran — that cannot be reproduced by mono-halogenated or non-halogenated oxolane analogs [2]. The bromine-fluorine synergy generates a chemoselective reactivity window wherein the σ*(C–Br) orbital (energy gap 2.91 eV) is preferentially activated over σ*(C–F) (3.45 eV), enabling sequential, predictable functionalization that is absent in single-halogen analogs . The quantitative evidence below establishes exactly where (3R,4R)-3-bromo-4-fluorooxolane differentiates from its closest comparators.

(3R,4R)-3-Bromo-4-fluorooxolane Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Stereochemical Differentiation: Absolute Configuration Control vs Racemic and Diastereomeric Alternatives

(3R,4R)-3-Bromo-4-fluorooxolane (CAS 2416218-03-4) possesses two defined stereocenters in a trans (3R,4R) configuration, as confirmed by ChemSpider structural registration (CSID: 84496860, 2 of 2 defined stereocenters) . This contrasts with the racemic mixture rac-(3R,4S)-3-bromo-4-fluorooxolane (CAS 2752732-77-5, PubChem CID 146155468), which contains a 1:1 mixture of (3S,4R) and (3R,4S) enantiomers [1], and the (3S,4S)-cis-diastereomer (CAS 2920218-09-1) . In asymmetric synthesis applications, the specific (3R,4R) configuration dictates the facial approach of nucleophiles and catalysts; Shi-type epoxidation catalysts operating on analogous oxolane precursors achieve enantiomeric excess values as high as 92% for the R-configuration at C3 when using glucose-derived dioxirane catalysts, compared to 85% ee for Upjohn osmate and 78% ee for Maruoka quaternary ammonium catalysts . The selection of the incorrect stereoisomer results in a complete reversal or loss of stereochemical outcome in downstream products.

Chiral building block Absolute configuration Stereoisomer differentiation

Electronic Structure Differentiation: Reduced HOMO-LUMO Gap of 6.43 eV vs 7.94 eV for Unsubstituted Tetrahydrofuran

Density functional theory calculations at the B3LYP/6-31G(d) level establish that 3-bromo-4-fluorooxolane possesses a HOMO energy of −6.85 eV and a LUMO energy of −0.42 eV, yielding a frontier orbital energy gap of 6.43 eV . In contrast, unsubstituted tetrahydrofuran (THF) exhibits a HOMO-LUMO gap of 7.9402 eV when computed at the B3LYP/6-311G(d,p) level [1]. The 1.51 eV reduction in the gap (approximately 19% narrowing) is a direct consequence of the electron-withdrawing bromine and fluorine substituents, which lower the LUMO energy and increase electrophilicity . The computed global electrophilicity index of 3.85 for 3-bromo-4-fluorooxolane further quantifies this enhanced electrophilic character relative to unsubstituted cyclic ethers . This electronic perturbation translates into greater reactivity toward nucleophiles and frustrated Lewis pair (FLP) systems, with a total FLP interaction energy calculated at −267.6 ± 15.3 kJ·mol⁻¹ .

Frontier molecular orbital HOMO-LUMO gap Electrophilicity index

Chemoselective Reactivity Differentiation: σ*(C–Br) Activation at 2.91 eV vs σ*(C–F) at 3.45 eV Enables Sequential Functionalization

Within 3-bromo-4-fluorooxolane, the two carbon-halogen bonds exhibit measurably distinct σ* orbital energies: the σ*(C–Br) orbital has an energy gap of 2.91 ± 0.12 eV relative to σ(C–O), while σ*(C–F) shows a higher energy gap of 3.45 ± 0.18 eV . This 0.54 eV difference (approximately 18.5% higher for C–F) creates a thermodynamic preference for Br-selective nucleophilic displacement. The corresponding stabilization energies are −35.4 ± 2.8 kJ·mol⁻¹ for σ(C–O) → σ*(C–Br) versus −28.9 ± 2.3 kJ·mol⁻¹ for σ(C–O) → σ*(C–F), representing a 6.5 kJ·mol⁻¹ (22.5%) greater stabilization for the bromine pathway . Furthermore, the π(O) → σ*(C–Br) interaction provides −12.3 ± 1.5 kJ·mol⁻¹ stabilization versus only −9.7 ± 1.2 kJ·mol⁻¹ for π(O) → σ*(C–F) . This built-in chemoselectivity window allows bromine to serve as a first-stage reactive handle (e.g., in Suzuki, Negishi, or Buchwald-Hartwig couplings), while fluorine remains intact for subsequent transformations or serves as a metabolically stable bioisostere in medicinal chemistry programs.

Chemoselectivity σ* orbital energy Halogen differentiation Sequential functionalization

Conformational Preference Differentiation: Envelope C2-endo Dominance at 58.2% Population with Quantified Conformer Distribution

Density functional theory calculations reveal that 3-bromo-4-fluorooxolane adopts a well-defined conformational equilibrium dominated by the envelope C2-endo conformer, which accounts for 58.2 ± 3.1% of the total population at room temperature with a puckering amplitude of 0.452 ± 0.015 Å . The remaining population distributes among envelope C3-endo (28.4 ± 2.5%, relative energy +2.3 ± 0.3 kJ·mol⁻¹), envelope C4-endo (9.8 ± 1.2%, +4.7 ± 0.5 kJ·mol⁻¹), and envelope O-endo (2.1 ± 0.5%, +8.1 ± 0.8 kJ·mol⁻¹) conformers . Twist conformers (C2-C3 and C3-C4) collectively contribute less than 1.6% of the population . This contrasts with unsubstituted THF, which exhibits a more dynamic pseudorotational itinerary with less pronounced population bias [1]. The dominant C2-endo envelope geometry preorganizes the bromine and fluorine substituents into a specific spatial orientation — bromine pseudo-equatorial, fluorine pseudo-axial in the preferred conformer — which has direct consequences for the stereochemical outcome of substitution and cycloaddition reactions.

Conformational analysis Puckering Envelope conformer Ligand preorganization

Solvent-Dependent Ring-Opening Kinetics: 28.9-Fold Rate Variation Between DMSO and THF Solvents

The ring-opening kinetics of 3-bromo-4-fluorooxolane exhibit pronounced solvent dependence linked to dielectric constant. In dimethyl sulfoxide (DMSO, ε = 46.7), the ring-opening rate constant k = 5.2 × 10⁻³ s⁻¹, whereas in tetrahydrofuran (THF, ε = 7.5), the rate drops to k = 1.8 × 10⁻⁴ s⁻¹ — a 28.9-fold reduction . Dichloromethane (DCM, ε = 9.1) yields an intermediate rate of k = 3.6 × 10⁻⁴ s⁻¹ . The inverse correlation between solvent dielectric constant and ring-opening rate is attributed to stabilization of charge-separated transition states by polar aprotic solvents . Thorium iodide complexes [ThI₃(O(CH₂)₄I)(THF)₃] facilitate ring-opening in DMSO via nucleophilic attack at the α-carbon, while THF as solvent suppresses further ring-opening by coordinating to the thorium center and minimizing charge separation . This solvent-switchable behavior provides a tunable handle for functional group interconversion strategies that is not available with non-halogenated or mono-halogenated oxolanes lacking the electronic lability conferred by the dual bromine-fluorine substitution pattern.

Ring-opening kinetics Solvent effects Reaction engineering Thorium-mediated activation

Physicochemical Property Differentiation: Computed XLogP3 of 1.1 and TPSA of 9.2 Ų Position This Scaffold Within Oral Bioavailability Chemical Space

The computed physicochemical profile of 3-bromo-4-fluorooxolane — XLogP3 = 1.1, topological polar surface area (TPSA) = 9.2 Ų, hydrogen bond acceptor count = 2, hydrogen bond donor count = 0, rotatable bond count = 0, and molecular weight = 168.99 g·mol⁻¹ — places this scaffold well within established oral bioavailability chemical space [1]. Compared to the (3R,4R)-3-bromo-4-fluoro-1-pyrrolidinecarboxylate analog (CAS 1818847-67-4, MW = 268.12 g·mol⁻¹, rotatable bonds = 3, HBA = 3), the oxolane scaffold is 99 g·mol⁻¹ lighter and conformationally more rigid (zero rotatable bonds vs three), providing superior ligand efficiency metrics for fragment-based drug discovery . The low TPSA (9.2 Ų) and balanced XLogP3 (1.1) satisfy both the Veber (TPSA < 140 Ų, rotatable bonds ≤ 10) and Lipinski criteria for oral drug-likeness, while the dual halogenation provides vectors for both potency (via Br-mediated interactions) and metabolic stability (via F-blocking of oxidative metabolism) [1].

Drug-likeness Physicochemical properties Fragment-based drug discovery Oral bioavailability

Highest-Value Application Scenarios for (3R,4R)-3-Bromo-4-fluorooxolane Based on Quantified Differentiation Evidence


Stereospecific Pharmaceutical Intermediate Synthesis Requiring Absolute (3R,4R) Configuration

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) where the oxolane ring stereochemistry directly translates to biological target engagement, (3R,4R)-3-bromo-4-fluorooxolane serves as a chirality-encoding building block. The two defined (3R,4R) stereocenters, confirmed by ChemSpider structural registration , eliminate the 50% material wastage and chiral separation costs associated with racemic rac-(3R,4S)-3-bromo-4-fluorooxolane (CAS 2752732-77-5) [1]. The matched Shi-type glucose-derived epoxidation system achieving 92% ee on oxolane precursors demonstrates the level of stereochemical fidelity achievable with (R)-configured oxolane scaffolds, supporting applications in nucleoside analog synthesis, kinase inhibitor fragment elaboration, and conformationally constrained peptidomimetics.

Sequential Dual-Functionalization Strategies Exploiting the Br/F Chemoselectivity Window

The quantifiable 0.54 eV σ* orbital energy gap between C–Br (2.91 eV) and C–F (3.45 eV) bonds within the same molecule enables a two-step, protecting-group-free functionalization sequence: (i) palladium-catalyzed cross-coupling at the C3–Br position (Suzuki, Negishi, or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity, followed by (ii) late-stage nucleophilic aromatic substitution or directed ortho-metalation at the C4–F position, or retention of fluorine as a metabolic blocking group. The 6.5 kJ·mol⁻¹ greater stabilization energy for C–Br activation ensures that the first coupling step proceeds with high chemoselectivity without competing C–F displacement. This scenario is particularly valuable in medicinal chemistry library synthesis, where sequential diversification of a single scaffold maximizes chemical space exploration with minimal synthetic step count.

Conformationally Constrained Fragment-Based Drug Discovery Leveraging C2-endo Preorganization

The dominant envelope C2-endo conformer population of 58.2 ± 3.1% at room temperature, with a well-defined puckering amplitude of 0.452 Å , preorganizes the oxolane ring into a geometry that mimics the puckered conformation of biologically relevant five-membered rings (e.g., proline, tetrahydrofuran nucleosides). This conformational preference, combined with the fragment-like physicochemical profile (MW 168.99, XLogP3 1.1, TPSA 9.2 Ų, zero rotatable bonds) [1], makes (3R,4R)-3-bromo-4-fluorooxolane an ideal starting point for fragment growing and merging campaigns targeting proteins with shallow, stereospecific binding pockets. The reduced entropic penalty upon binding (relative to conformationally flexible fragments) can translate into improved ligand efficiency metrics during hit-to-lead optimization.

Solvent-Engineered Process Chemistry with Tunable Ring-Opening/Closing Control

The 28.9-fold kinetic range between DMSO (k = 5.2 × 10⁻³ s⁻¹) and THF (k = 1.8 × 10⁻⁴ s⁻¹) for thorium-mediated ring-opening provides a direct process engineering lever for controlling oxolane ring integrity during scale-up. In polar aprotic solvents, the ring opens to generate iodobutoxide intermediates suitable for further functionalization; switching to THF as solvent suppresses ring-opening and preserves the cyclic ether scaffold. This solvent-switchable behavior is directly applicable to telescoped reaction sequences where ring-opening is required for one transformation but must be avoided in a subsequent step, reducing the need for intermediate isolation and purification.

Quote Request

Request a Quote for (3R,4R)-3-Bromo-4-fluorooxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.